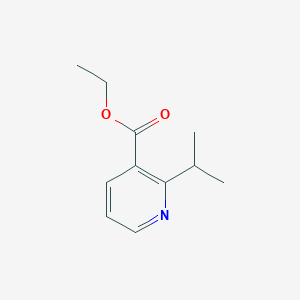

Ethyl 2-isopropylnicotinate

Description

Contextualization within Nicotinic Acid Ester Chemistry

Ethyl 2-isopropylnicotinate belongs to the chemical family of nicotinic acid esters. Nicotinic acid, or pyridine-3-carboxylic acid, is a well-known heterocyclic compound. Its esters are formed by the reaction of the carboxylic acid group of nicotinic acid with an alcohol. This class of compounds is diverse, with various esters like methyl nicotinate (B505614), ethyl nicotinate, and isopropyl nicotinate being used in different research and commercial applications. tandfonline.comresearchgate.net

The chemical and physical properties of nicotinic acid esters are largely influenced by the nature of the alcohol group and any other substituents on the pyridine (B92270) ring. For instance, the length and branching of the alkyl chain in the ester group affect properties such as lipophilicity, which is a critical factor in applications like transdermal drug delivery. tandfonline.comresearchgate.net The synthesis of these esters is typically achieved through the esterification of nicotinic acid with the corresponding alcohol, often using an acid catalyst. These esters can serve as prodrugs that, after enzymatic hydrolysis in the body, release nicotinic acid. tandfonline.com

Significance in Contemporary Organic Synthesis and Materials Science Research

While specific research on this compound is limited in publicly available literature, the broader class of nicotinic acid esters holds considerable significance in organic synthesis and materials science.

In organic synthesis, nicotinic acid esters are valuable intermediates and building blocks. They are used in the preparation of more complex molecules. For example, various nicotinates, such as ethyl nicotinate and isopropyl nicotinate, have been utilized as starting materials in the synthesis of nicotinamide (B372718) and in multi-step syntheses of nicotine (B1678760). google.comgoogle.com The pyridine ring of these esters can undergo various chemical transformations, including nucleophilic aromatic substitution, allowing for the introduction of new functional groups. researchgate.netunimi.it Recent research has focused on developing greener synthetic protocols for these reactions, using alternative solvents to minimize environmental impact. researchgate.netunimi.it

In the field of materials science, the pyridine nitrogen atom in nicotinic acid esters can act as a ligand, coordinating with metal ions to form metal-organic complexes. These complexes can exhibit interesting properties and potential applications. For instance, nicotinates have been studied as ligands for silver ions to create novel materials with potential biocidal properties for applications like wound treatment. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into nicotinic acid esters is generally focused on several key areas. A primary objective is the development of novel synthetic methodologies that are efficient and environmentally benign. researchgate.netunimi.it Researchers are exploring the use of alternative solvents and catalysts to improve the synthesis of these compounds. researchgate.netunimi.it

Another major area of research is the exploration of their utility as prodrugs. Scientists investigate how modifying the ester group can influence the solubility, stability, and delivery of therapeutic agents like nicotinic acid. researchgate.net For example, fluorinated esters of nicotinic acid have been synthesized to enhance their solubility in specific delivery vehicles for pulmonary administration. researchgate.net

Furthermore, the application of nicotinic acid esters in medicinal chemistry is a significant field of study. Derivatives are synthesized and evaluated for their potential to interact with biological targets, such as receptors in the central nervous system. google.com The study of their physical properties, such as lipophilicity, is crucial for understanding their behavior in biological systems and for designing new compounds with desired activities. researchgate.net

Given the limited specific research on this compound, future academic inquiry would likely involve its synthesis and characterization, followed by an exploration of its potential applications in these established areas of organic synthesis, materials science, and medicinal chemistry, drawing parallels from the research on its close structural analogs.

Structure

3D Structure

Properties

CAS No. |

31931-51-8 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-propan-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-5-7-12-10(9)8(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

PHEOPRUESIUYPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Isopropylnicotinate

Hydrolysis Reactions

Hydrolysis represents a fundamental transformation pathway for Ethyl 2-isopropylnicotinate, leading to the cleavage of the ester bond to form 2-isopropylnicotinic acid and ethanol (B145695). This process can be initiated through acid, base, or enzymatic catalysis.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that proceeds by heating the ester with water in the presence of a strong, non-nucleophilic acid catalyst, such as dilute sulfuric or hydrochloric acid. chemguide.co.uklibretexts.org The general mechanism is the reverse of a Fischer esterification. chemistrysteps.com

The reaction mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the ethoxy group, converting it into a good leaving group (ethanol). chemguide.co.uk

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethanol molecule.

Deprotonation : The protonated carboxylic acid is deprotonated by a water molecule to yield 2-isopropylnicotinic acid and regenerate the acid catalyst (H₃O⁺). libretexts.org

Table 1: General Conditions for Acid-Catalyzed Ester Hydrolysis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Dilute H₂SO₄ or HCl | Provides H₃O⁺ for catalysis. |

| Solvent/Reagent | Excess Water | Shifts equilibrium toward hydrolysis products. |

| Temperature | Heat (Reflux) | Increases reaction rate to overcome activation energy. |

| Products | Carboxylic Acid, Alcohol | 2-isopropylnicotinic acid and ethanol. |

Base-Catalyzed Hydrolysis Mechanisms and Kinetics

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process for converting esters to a carboxylate salt and an alcohol. chemistrysteps.com The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH).

The mechanism for the base-catalyzed hydrolysis of this compound is as follows:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, and the ethoxide ion (⁻OEt) is eliminated as the leaving group, resulting in the formation of 2-isopropylnicotinic acid.

This process is generally faster and more efficient than acid-catalyzed hydrolysis because the final deprotonation step is irreversible. chemistrysteps.com Kinetic studies on related esters show that the hydrolysis follows pseudo-first-order kinetics and that the rate is pH-dependent. researchgate.net

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) |

|---|---|---|

| Nature | Reversible Equilibrium | Irreversible |

| Catalyst | Catalytic amount of strong acid | Stoichiometric amount of strong base |

| Products | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |

| Driving Force | Excess water | Irreversible deprotonation of carboxylic acid |

Enzymatic Hydrolysis by Esterases

Esterases, a class of hydrolase enzymes, are capable of catalyzing the hydrolysis of ester bonds. Nicotinate (B505614) esters are known substrates for various esterases found in biological systems, such as plasma and liver carboxylesterases (EC 3.1.1.1). tandfonline.comucanr.edu These enzymes provide a pathway for the biotransformation of ester prodrugs into their active carboxylic acid forms. researchgate.net

The enzymatic hydrolysis of this compound is expected to yield 2-isopropylnicotinic acid and ethanol. The reaction typically follows Michaelis-Menten kinetics. tandfonline.com The key parameters are:

Kₘ (Michaelis constant) : Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an indicator of the binding affinity between the enzyme and the substrate.

Vₘₐₓ (Maximum velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies on a wide range of nicotinate esters have shown that esterase activities can vary significantly depending on the structure of the ester and the source of the enzyme (e.g., human plasma vs. liver carboxylesterase). tandfonline.com The rate of hydrolysis can be influenced by the lipophilicity and steric properties of the alcohol moiety of the ester. ucanr.edu While specific kinetic values for this compound are not documented, it is anticipated to be a substrate for these enzymes.

Stability Studies under Varied Chemical Conditions

The stability of this compound is crucial for its handling and formulation. Like other nicotinate esters, its primary degradation pathway is hydrolysis, which is significantly influenced by pH, temperature, and buffer composition. researchgate.netresearchgate.net

pH Stability : Nicotinate esters generally exhibit a U-shaped pH-rate profile, indicating that hydrolysis is catalyzed by both acid and base. researchgate.net They are most stable at a moderately acidic to neutral pH and show accelerated degradation in strongly acidic (below pH 5) and alkaline (above pH 8) conditions. science.gov

Temperature Stability : The rate of hydrolysis increases with temperature. Studies on related esters show that the degradation follows the Arrhenius equation, allowing for the calculation of the activation energy for the hydrolysis reaction. researchgate.net Isopropyl nicotinate, a related compound, is reported to degrade at temperatures above 100°C.

Buffer Catalysis : The hydrolysis rate can be influenced by the species in the buffer solution, a phenomenon known as general acid-base catalysis. For example, carbonate and borate (B1201080) buffers have been shown to have a greater catalytic effect on the hydrolysis of some esters compared to phosphate (B84403) buffers. researchgate.net

Derivatization Reactions

Beyond hydrolysis, the ester functionality of this compound allows for various derivatization reactions, most notably amidation.

Amidation Reactions (e.g., Conversion to Nicotinamide (B372718) Derivatives)

This compound can be converted into its corresponding amide, 2-isopropylnicotinamide, through reaction with ammonia (B1221849). This transformation is a key step in the synthesis of nicotinamide and its derivatives from nicotinic acid esters.

A patented method describes an efficient process for this conversion using aqueous or alcoholic ammonia in the presence of a metal catalyst, such as aluminum powder. google.com This catalytic approach significantly reduces reaction times and improves yields compared to uncatalyzed reactions, which often require long reaction periods and result in impure products. google.com

Table 3: Catalytic Amidation of Nicotinic Acid Esters

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Ethyl nicotinate or Isopropyl nicotinate | google.com |

| Reagent | Aqueous, concentrated ammonia | google.com |

| Catalyst | Aluminum powder or granulated aluminum | google.com |

| Temperature | 15–35 °C | google.com |

| Reaction Time | 6–18 hours | google.com |

| Yield | Almost quantitative | google.com |

| Product | Nicotinamide | google.com |

This reaction proceeds via nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxy group to form the amide. The use of an aluminum catalyst facilitates this conversion, leading to a high yield of the desired nicotinamide derivative under mild conditions. google.com

Other Ester Transesterification or Exchange Reactions

The ethyl ester group of this compound can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the new ester and ethanol.

Base-catalyzed transesterification is often favored due to the use of milder conditions. Common catalysts include sodium or potassium alkoxides. The choice of alcohol reactant determines the final ester product. For instance, reacting this compound with benzyl (B1604629) alcohol would yield Benzyl 2-isopropylnicotinate.

While specific studies on the transesterification of this compound are not extensively documented in readily available literature, the principles can be inferred from reactions involving similar nicotinic acid esters. evitachem.comresearchgate.net The efficiency of the reaction can be influenced by factors such as the steric hindrance of the incoming alcohol and the reaction conditions.

Table 1: Representative Transesterification Reactions for Nicotinate Esters This table illustrates potential transesterification reactions based on known transformations of analogous compounds.

| Starting Ester | Reagent Alcohol | Catalyst | Product |

|---|---|---|---|

| Ethyl Nicotinate | Benzyl Alcohol | Sodium Benzoxide | Benzyl Nicotinate |

| Methyl Nicotinate | Isopropanol (B130326) | Sulfuric Acid | Isopropyl Nicotinate |

| This compound | Butanol | Sodium Butoxide (predicted) | Butyl 2-isopropylnicotinate |

| This compound | Methanol (B129727) | Hydrochloric Acid (predicted) | Mthis compound |

Reactions Involving the Pyridine (B92270) Nitrogen (e.g., N-Oxidation)

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile or a base. A common transformation involving the pyridine nitrogen is N-oxidation. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent molecule. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This activation of the pyridine ring makes it more susceptible to both electrophilic and nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). For many electrophilic aromatic substitution reactions on pyridine, prior N-oxidation is a necessary activating step. uni-muenchen.de

Table 2: Conditions for N-Oxidation of Pyridine Derivatives

| Substrate | Oxidizing Agent | Solvent | Typical Product | Reference |

|---|---|---|---|---|

| Pyridine | H₂O₂ / Acetic Acid | - | Pyridine-N-oxide | Generic |

| 2-Substituted Pyridine | m-CPBA | Dichloromethane (CH₂Cl₂) | 2-Substituted Pyridine-N-oxide | Generic |

| Ethyl Nicotinate | Peracetic Acid | Acetic Acid | Ethyl Nicotinate-N-oxide | Generic |

Carbon-Carbon Bond Forming Reactions Involving the Pyridine Ring

Electrophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. masterorganicchemistry.com The presence of the electron-withdrawing ethyl ester group further deactivates the ring in this compound. Direct EAS reactions like nitration or halogenation are therefore challenging and require harsh conditions, often resulting in low yields.

Substitution, when it does occur, is directed to the C5 position, which is meta to the deactivating ester group and the ring nitrogen. To facilitate EAS, the pyridine ring typically requires activation. As mentioned previously, conversion to the corresponding N-oxide can activate the ring, directing incoming electrophiles to the C4 and C6 positions. However, the C2 and C6 positions are sterically hindered by the isopropyl and ester groups, respectively, making the C4 position the most likely site for substitution on the N-oxide derivative.

Nucleophilic Aromatic Substitution on Activated Nicotinates

While the pyridine ring is resistant to electrophilic attack, its electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (such as a halide) is present on the ring. The reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer complex intermediate. researchgate.net

For a compound like this compound, a halogenated derivative is required for SNAr to occur. For example, a hypothetical Ethyl 6-chloro-2-isopropylnicotinate could react with various nucleophiles (e.g., amines, alkoxides, thiols) to displace the chloride ion. A documented example with a similar structure, ethyl 6-chloro-5-cyano-2-isopropylnicotinate, demonstrates this reactivity where it reacts with a piperidine (B6355638) derivative in the presence of a base (DIPEA) to yield the corresponding substituted product. google.com

Table 3: Example of Nucleophilic Aromatic Substitution on a Nicotinate Derivative

| Substrate | Nucleophile | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 6-chloro-5-cyano-2-isopropylnicotinate | N-(benzylsulfonyl)piperidine-4-carboxamide | DIPEA | DMF | Ethyl 6-((4-carbamoylpiperidin-1-yl)sulfonyl)-5-cyano-2-isopropylnicotinate | google.com |

Cross-Coupling Reactions (e.g., Palladium- or Copper-catalyzed)

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. For these reactions to be applied to this compound, it must first be converted into a suitable precursor, typically by introducing a halogen (Cl, Br, I) or a triflate group onto the pyridine ring.

These halogenated derivatives can then participate in a variety of cross-coupling reactions:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester.

Heck Coupling: Palladium-catalyzed reaction with an alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.

Stille Coupling: Palladium-catalyzed reaction with an organostannane.

Copper-Catalyzed Couplings: Often used for C-N or C-O bond formation but also applicable for certain C-C couplings. researchgate.net

For instance, a bromo-substituted derivative of this compound could be coupled with an arylboronic acid under Suzuki conditions (a palladium catalyst and a base) to form a new biaryl compound. The position of the halogen on the pyridine ring would dictate the structure of the final product. These methods offer a powerful and versatile route to complex, highly functionalized pyridine derivatives that are otherwise difficult to synthesize. uni-muenchen.deambeed.com

Advanced Analytical Methodologies for Characterizing Ethyl 2 Isopropylnicotinate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components within a mixture. For ethyl 2-isopropylnicotinate, a range of chromatographic methods are employed to ensure its quality and stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. The development of a robust HPLC method for this compound involves a systematic process of selecting the appropriate stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method Development: A common approach for the analysis of this compound and related compounds involves reversed-phase HPLC. For instance, a method for the simultaneous determination of several organic compounds, including ethyl nicotinate (B505614), utilizes a Primesep 100 mixed-mode column. sielc.com The mobile phase typically consists of a gradient mixture of water, acetonitrile (B52724) (MeCN), and a buffer like sulfuric acid (H2SO4), with UV detection at a wavelength of 250 nm. sielc.com Another example involves a C18 column with a mobile phase of acetonitrile and water, often with modifiers like acetic acid, and UV detection around 260 nm. researchgate.net

Validation: Method validation is a critical step to ensure the reliability and suitability of the developed HPLC method. nih.govopenaccessjournals.comnih.gov According to International Conference on Harmonisation (ICH) guidelines, validation encompasses several parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or degradation products. nih.govnih.gov

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. researchgate.netnih.govscielo.br For example, a validated method for a similar compound showed linearity with a correlation coefficient (R²) greater than 0.99. scielo.br

Accuracy: This is determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. nih.govscielo.br Acceptable recovery is typically within 98-102%. scielo.br

Precision: This assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.govscielo.br

A typical validated HPLC method might exhibit the following characteristics:

| Validation Parameter | Typical Value |

| Linearity (R²) | > 0.99 scielo.br |

| Accuracy (Recovery) | 98% - 102% scielo.br |

| Precision (RSD) | < 2% researchgate.net |

| Limit of Detection (LOD) | In the µg/mL to ng/mL range researchgate.netscielo.br |

| Limit of Quantitation (LOQ) | In the µg/mL to ng/mL range researchgate.netscielo.br |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.gov This technique offers significantly higher sensitivity and selectivity compared to HPLC with UV detection. The use of a deuterated internal standard can further enhance the sensitivity of the analysis. UPLC-MS/MS is particularly valuable for analyzing complex matrices where the concentration of the analyte is very low. nih.gov The method involves separating the compound using UPLC, followed by ionization and detection using a tandem mass spectrometer, which allows for the specific monitoring of parent-to-daughter ion transitions, thereby increasing specificity and reducing background noise. coresta.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comchromatographyonline.com It is particularly useful for identifying and quantifying volatile impurities or degradation products that may be present in this compound samples. In GC-MS, the sample is vaporized and separated in a chromatographic column, and the separated components are then detected by a mass spectrometer. usm.myresearchgate.net The resulting mass spectra provide a "fingerprint" of each compound, allowing for its identification by comparison with spectral libraries. usm.my This method is essential for stability studies, where it can be used to monitor the formation of degradation products under various stress conditions.

Typical GC-MS analysis involves:

Sample Introduction: Injection of the sample into a heated port.

Separation: A capillary column, such as one with a wax-based stationary phase, is often used. mdpi.com

Detection: A mass spectrometer operating in electron ionization (EI) mode is commonly employed. mdpi.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Separation Studies

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and semi-quantitative analysis of this compound. researchgate.netumich.edudh.gov.hk These techniques are simple, rapid, and cost-effective for screening purposes and for monitoring the progress of chemical reactions. umich.edu HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC due to the use of smaller and more uniform stationary phase particles. merckmillipore.commdpi.com

Both normal-phase and reversed-phase TLC can be utilized for the separation of this compound and its related compounds. sigmaaldrich.comuct.ac.za

Normal-Phase TLC (NP-TLC): In this mode, a polar stationary phase (e.g., silica (B1680970) gel or alumina) is used with a non-polar mobile phase. sigmaaldrich.comuct.ac.za For the separation of nicotinic acid esters, including isopropyl nicotinate, a mobile phase system such as acetone-n-hexane has been shown to be effective on neutral aluminum oxide plates. researchgate.net

Reversed-Phase TLC (RP-TLC): This involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically mixtures of water with methanol (B129727) or acetonitrile. sigmaaldrich.comakjournals.com Studies have shown that RP-HPTLC on RP-18 plates with mobile phases like methanol-water or dioxane-water can effectively separate various nicotinic acid esters. researchgate.netuni-giessen.de

| Chromatographic System | Mobile Phase | Stationary Phase | Application |

| NP-TLC | Acetone-n-hexane (20:80, v/v) researchgate.net | Neutral Aluminum Oxide 60 F254 researchgate.net | Separation of butyl nicotinate from benzyl (B1604629) nicotinate. researchgate.net |

| RP-HPTLC | Dioxane-water (50:50, v/v) researchgate.net | RP-18 WF254 researchgate.net | General separation of nicotinic acid esters. researchgate.net |

| RP-HPTLC | Methanol-water mixtures researchgate.netuni-giessen.de | RP-18 researchgate.netuni-giessen.de | Lipophilicity studies of nicotinic acid derivatives. researchgate.netakjournals.com |

Densitometry is a technique used for the quantitative analysis of separated spots on a TLC or HPTLC plate. researchgate.net It involves scanning the plate with a light source and measuring the absorbance or fluorescence of the separated spots. The intensity of the signal is proportional to the concentration of the analyte in the spot. Densitometric analysis is considered a standard and reliable method for quantifying substances on a chromatographic plate. researchgate.net It has been successfully used to determine the Rf values and resolution of nicotinic acid and its esters, including isopropyl nicotinate, in both normal-phase and reversed-phase systems. researchgate.net Furthermore, densitometry has been employed to evaluate the chemical stability of nicotinic acid esters on silica gel by quantifying the amount of substance remaining after heating. researchgate.net

Theoretical and Computational Investigations of Ethyl 2 Isopropylnicotinate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations offer profound insights into the molecular structure and electronic characteristics of ethyl 2-isopropylnicotinate. These computational methods, such as those based on Density Functional Theory (DFT), allow for the detailed examination of the molecule's geometry, including bond lengths, bond angles, and dihedral angles. For instance, studies on related nicotinic acid derivatives have utilized these techniques to understand their fundamental properties. grafiati.com

The electronic properties of this compound, including the distribution of electron density, can be elucidated through these calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical studies can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps are invaluable for understanding how this compound might interact with other molecules, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Mulliken charge analysis, another output of these calculations, provides a numerical value for the partial charge on each atom, offering a quantitative measure of the electronic distribution. While specific studies solely on this compound are not widely available in the public domain, the methodologies are well-established for analogous compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of compounds with their biological activities or physicochemical properties, respectively. For this compound and its analogs, these analyses are crucial for predicting their behavior and guiding the design of new compounds with desired characteristics.

Derivation and Application of Chromatographic Lipophilicity Parameters (RM0, φ0)

Lipophilicity is a critical physicochemical property influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A common method to experimentally determine lipophilicity is through reversed-phase chromatography. In studies involving nicotinic acid derivatives, including isopropyl nicotinate (B505614) (a closely related compound), reversed-phase thin-layer chromatography (RP-TLC) has been employed to determine lipophilicity parameters. researchgate.nettandfonline.comresearchgate.nettandfonline.com

The retention of a compound in RP-TLC is quantified by its RM value. By performing experiments with varying concentrations of an organic modifier (like methanol) in the aqueous mobile phase, a linear relationship between the RM values and the modifier concentration can be established. akjournals.com Extrapolating this relationship to a 0% concentration of the organic modifier yields the RM0 value, a chromatographic index of lipophilicity. akjournals.comresearchgate.net Another related parameter, φ0, which represents the concentration of the organic modifier in the mobile phase at which the analyte is equally distributed between the stationary and mobile phases, can also be derived. akjournals.com

For a series of nicotinic acid derivatives, the order of lipophilicity was determined to be: hexyl nicotinate > butyl nicotinate ≈ benzyl (B1604629) nicotinate > isopropyl nicotinate > ethyl nicotinate > methyl nicotinate. akjournals.comresearchgate.net These experimentally derived lipophilicity parameters (RM0 and φ0) can be correlated with calculated partition coefficients (e.g., AlogPs, ClogP) to validate computational models. researchgate.nettandfonline.comresearchgate.net

| Parameter | Description | Relevance to this compound |

| RM0 | A chromatographic lipophilicity index obtained by extrapolating retention values to pure water as the mobile phase. | Used as an experimental measure of the lipophilicity of nicotinic acid derivatives. akjournals.comresearchgate.net |

| φ0 | The concentration of the organic modifier in the mobile phase where the analyte is equally partitioned between the stationary and mobile phases. | Another chromatographic parameter used to quantify lipophilicity. akjournals.com |

Correlation with Topological Indices and Electrotopological States

To build robust QSAR/QSPR models, various molecular descriptors are calculated and correlated with experimental properties. Topological indices are numerical descriptors derived from the molecular graph of a compound, encoding information about its size, shape, branching, and connectivity. Examples include valence connectivity indices (0χv, 1χv, 2χv) and the Balaban index. akjournals.comresearchgate.net

Electrotopological states (E-states) are another class of descriptors that combine electronic and topological information, quantifying the electronic influence of each atom in the context of the entire molecule. researchgate.netrsc.org Specific E-state indices, such as SaaN (for an aromatic nitrogen atom) and SdO (for a doubly bonded oxygen atom), have been found to be relevant for nicotinic acid derivatives. akjournals.com

Studies have demonstrated satisfactory linear correlations between lipophilicity parameters (like RM0 and calculated logP values) and various topological indices for nicotinic acid derivatives. akjournals.comresearchgate.net For instance, RM0 has been successfully correlated with indices like 0χv, 1χv, and others. researchgate.netresearchgate.net Furthermore, the φ0 parameter has shown good correlation with electrotopological states like SaaN and SdO. akjournals.com These correlations are foundational for building predictive models.

| Descriptor Type | Examples | Correlation with Properties of Nicotinic Acid Derivatives |

| Topological Indices | Valence connectivity indices (χv), Balaban index (J) | Correlate well with lipophilicity parameters like RM0. akjournals.comresearchgate.net |

| Electrotopological States (E-states) | SaaN, SdO | Correlate with the chromatographic parameter φ0. akjournals.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. f1000research.commdpi.com Conformational analysis, a key aspect of these simulations, involves studying the different spatial arrangements of a molecule (conformers) that arise from the rotation around single bonds. lumenlearning.comlibretexts.orglibretexts.org

For a molecule like this compound, with its rotatable bonds in the ethyl and isopropyl groups, a multitude of conformations are possible. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its interactions with its environment.

MD simulations can also be used to study the intermolecular interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. f1000research.com For example, simulations could model the interaction of this compound with a receptor binding site, providing details about the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the complex. While specific MD simulation studies on this compound are not readily found, the techniques have been applied to study the binding of related ligands to their protein targets, such as the P2Y12 receptor. nih.govnih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers indispensable tools for elucidating the mechanisms of chemical reactions at a molecular level. By modeling the reactants, transition states, and products, it is possible to map out the energy profile of a reaction pathway and understand the factors that control its rate and selectivity.

For reactions involving this compound, such as its synthesis or its potential metabolic transformations, computational methods can be employed to investigate the step-by-step mechanism. For instance, in the synthesis of related compounds, palladium-catalyzed cross-coupling reactions are sometimes used. researchgate.net Computational studies could model the catalytic cycle of such a reaction, identifying the key intermediates and transition states involved in oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, computational chemistry can be used to study the reactivity of this compound towards various reagents. By calculating activation energies for different potential reaction pathways, it is possible to predict the most likely products of a reaction. These theoretical investigations can complement experimental studies, providing a deeper understanding of the molecule's chemical behavior.

Applications of Ethyl 2 Isopropylnicotinate As a Precursor in Complex Molecule Synthesis

Synthesis of Advanced Heterocyclic Systems Incorporating the Pyridine (B92270) Moiety

The construction of fused heterocyclic systems is a cornerstone of modern synthetic chemistry, enabling the creation of novel molecular frameworks. While the pyridine ring of ethyl 2-isopropylnicotinate is a key building block, its specific application in the direct synthesis of certain complex heterocycles is highly specialized.

The synthesis of quinoxaline (B1680401) derivatives typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgarkat-usa.org This reaction is a widely employed and efficient method for creating the quinoxaline core structure. sapub.org Various catalysts and conditions, including microwave irradiation, have been developed to optimize these syntheses. arkat-usa.orgudayton.edu However, specific literature detailing a direct synthetic route that utilizes this compound as the primary precursor for the quinoxaline skeleton was not identified in the available search results.

Azaphospholoquinoline derivatives represent a specialized class of phosphorus-containing heterocycles. The synthesis of such complex, multi-heteroatom systems requires specific and often multi-step synthetic strategies. Detailed research findings describing a synthetic pathway to azaphospholoquinoline derivatives that originates from this compound could not be retrieved from the searched sources.

Role in the Synthesis of Specific Pyridine-Containing Scaffolds

The functionalization of the pyridine ring is a key strategy for creating diverse molecular scaffolds. This compound can be envisioned as a substrate for various transformations, including alkylation and the introduction of chirality, leading to value-added pyridine systems.

The direct functionalization of electron-deficient pyridine rings presents a significant challenge in organic synthesis. However, methods utilizing Lewis acids to enhance the reactivity of the pyridine nucleus have been successfully developed. One such strategy involves the BF₃-mediated direct alkylation of functionalized pyridines using Grignard reagents. uni-muenchen.de This approach allows for the regioselective introduction of alkyl groups onto the pyridine ring.

For instance, a related compound, ethyl 2-chloronicotinate, can be selectively alkylated at the C4 position. The reaction proceeds by activating the pyridine with boron trifluoride etherate (BF₃·OEt₂), followed by the addition of an isopropyl Grignard reagent. This method highlights a viable pathway for introducing substituents to the pyridine core.

Table 1: Example of BF₃-Mediated Alkylation of a Pyridine Derivative

| Starting Material | Reagent 1 | Reagent 2 | Product |

| Ethyl 2-chloronicotinate | BF₃·OEt₂ | i-PrMgCl·LiCl | Ethyl 2-chloro-4-isopropylnicotinate |

This transformation demonstrates a powerful method for creating highly functionalized pyridine systems that would otherwise be difficult to access. uni-muenchen.de

The synthesis of chiral pyridine derivatives is of great interest due to their potential application as ligands in asymmetric catalysis. metu.edu.tr General methods for preparing these molecules can involve the asymmetric functionalization of a pre-existing pyridine system. nih.gov While specific examples starting directly from this compound are not detailed in the provided results, general strategies for asymmetric synthesis are well-established. google.com

One powerful approach involves the copper-catalyzed asymmetric conjugate addition of Grignard reagents to β-alkenyl pyridines. This method, which uses a chiral diphosphine ligand, allows for the highly enantioselective introduction of various alkyl groups. nih.gov Another strategy involves using chiral auxiliaries derived from natural products like camphor (B46023) to guide the stereochemical outcome of reactions on nicotinic acid derivatives. metu.edu.tr Such established principles of asymmetric synthesis could theoretically be applied to precursors like this compound to generate chiral targets. google.com

Development of Synthetic Routes to Nicotine (B1678760) Analogs (focus on chemical synthesis, not biological activity)

The synthesis of nicotine and its analogs often relies on the condensation of a nicotinate (B505614) ester with a suitable nitrogen-containing ring system. Ethyl nicotinate, the parent compound of this compound, is a common starting material for the synthesis of racemic nicotine. google.com

A general synthetic pathway involves the base-catalyzed condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone to form 3-nicotinoyl-1-vinylpyrrolidin-2-one. google.com This intermediate then undergoes acid-mediated hydrolysis and decarboxylation to yield myosmine. Subsequent reduction of the pyrroline (B1223166) ring to a pyrrolidine (B122466) ring furnishes nornicotine, which is finally methylated to produce racemic nicotine. google.com

A similar strategy has been described using N-methyl-2-pyrrolidone and a nicotinate ester in the presence of a strong base like potassium tert-butoxide. google.com

By substituting ethyl nicotinate with this compound in these synthetic sequences, it is chemically feasible to produce novel nicotine analogs bearing an isopropyl group at the C2 position of the pyridine ring. This modification would proceed through analogous intermediates, as outlined in the table below.

Table 2: Proposed Synthetic Route to a Nicotine Analog

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

| 1. Condensation | This compound, N-vinylpyrrolidone | Alcoholate Base (e.g., EtONa) | 2-isopropyl-3-(1-vinyl-2-oxopyrrolidin-3-yl)pyridine |

| 2. Hydrolysis/Decarboxylation | Intermediate from Step 1 | Strong Acid (e.g., HCl) | 2-isopropyl-myosmine |

| 3. Reduction | Intermediate from Step 2 | Reducing Agent (e.g., NaBH₄) | 2-isopropyl-nornicotine |

| 4. Methylation | Intermediate from Step 3 | Methylating Agent (e.g., HCHO, HCOOH) | 2-isopropyl-nicotine |

This route illustrates how this compound can serve as a direct precursor for the rational design and synthesis of new, structurally diverse nicotine analogs.

Applications of Ethyl 2 Isopropylnicotinate in Materials Science and Catalysis Research

Precursor for Nanomaterials Synthesis

The nicotinate (B505614) moiety is a versatile precursor for the synthesis of advanced nanomaterials. By forming complexes with various metal ions, it allows for the creation of well-defined molecular precursors that can be thermally decomposed to yield high-purity nanostructures.

Metal-nicotinate complexes are frequently employed as single-source precursors for the synthesis of metal oxide nanoparticles. The organic ligand, in this case, a nicotinate derivative, coordinates to a metal center (e.g., Zinc), and upon controlled thermal decomposition (thermolysis), the organic components are removed, leaving behind the desired metal oxide.

One prominent example is the use of a zinc-nicotinate complex to produce zinc oxide (ZnO) nanoparticles. tandfonline.comepa.gov In a typical synthesis, a zinc salt like zinc acetate (B1210297) is reacted with nicotinic acid to form a [Zn(nicotinate)₂·4H₂O] complex. tandfonline.comtandfonline.com This complex serves as a stable, solid precursor. The thermolysis of this precursor under controlled temperature, often around 500°C, leads to the decomposition of the nicotinate ligands and the formation of ZnO nanoparticles. tandfonline.comresearchgate.net The size of the resulting nanoparticles can be controlled by the decomposition conditions, typically yielding particles in the range of 17-50 nm. tandfonline.comtandfonline.com This method is advantageous as it avoids the hard agglomeration of nanoparticles that can occur in other synthesis methods like direct precipitation. tandfonline.com

| Precursor Complex | Synthesis Method | Decomposition Temp. | Product | Nanoparticle Size | Source(s) |

| [Zn(nicotinate)₂·4H₂O] | Reaction of zinc acetate and nicotinic acid | ~490-500 °C | ZnO | 17-50 nm | tandfonline.comtandfonline.comresearchgate.net |

This table is based on data for zinc-nicotinate complexes as a model for metal-nicotinate precursors.

Nicotinate ligands, including esters like ethyl 2-isopropylnicotinate, are excellent candidates for the development of organic-inorganic hybrid materials. nih.gov These materials combine the properties of both organic and inorganic components, leading to novel functionalities. nih.gov The nicotinate ligand is particularly useful because it is a bifunctional linker; the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can coordinate to one or more metal centers. This bridging capability allows for the construction of extended one-, two-, or three-dimensional structures, such as coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The structure of the resulting hybrid material is influenced by the specific nicotinate derivative used. Substituents on the pyridine ring, such as the isopropyl group in this compound, can introduce steric hindrance and modify the electronic properties of the ligand. These modifications can direct the self-assembly process, influencing the topology, porosity, and stability of the final framework. mdpi.com Such hybrid materials are investigated for applications in gas storage, separation, and catalysis. nih.gov

Ligand Design in Coordination Chemistry for Catalytic Systems

In the field of catalysis, the design of the ligand sphere around a metal center is crucial for controlling reactivity and selectivity. Nicotinate derivatives are versatile ligands whose electronic and steric properties can be systematically tuned. rsc.org The pyridine nitrogen provides a σ-donating site to coordinate with a transition metal, while the ester and isopropyl groups can influence the catalyst's stability, solubility, and the accessibility of the active site.

For instance, in olefin polymerization, the ligand structure dictates the properties of the resulting polymer. researchgate.net By modifying ligands, researchers can control the incorporation of co-monomers and the degree of polymer branching. researchgate.net While specific catalytic applications of this compound are not extensively documented in dedicated studies, its structure is representative of a class of ligands used to create catalysts for various organic transformations. The tuning of such ligands can lead to the development of highly efficient and selective catalytic systems for processes like oxidation, reduction, and carbon-carbon bond formation. tudelft.nlnih.gov

Role in Adsorption Processes and Environmental Remediation Research (e.g., Pollutant Removal)

Materials functionalized with nicotinate ligands are being explored for their potential in environmental remediation, particularly for the removal of pollutants from water. The nitrogen and oxygen atoms within the nicotinate structure can act as binding sites for various contaminants, including heavy metal ions and organic pollutants. mdpi.comnih.gov

Porous materials like MOFs constructed with nicotinate-based linkers are especially promising as adsorbents. Their high surface area and tunable pore environments can be designed to selectively capture specific pollutants. mdpi.com The functional groups on the nicotinate ligand can enhance the affinity of the material for certain molecules through mechanisms like electrostatic interactions, hydrogen bonding, or π-π stacking. nih.gov For example, functionalized adsorbents have shown high selectivity for capturing pharmaceutical pollutants or heavy metals from aqueous solutions. mdpi.commdpi.com Research in this area focuses on developing robust and reusable materials that can efficiently remove contaminants of emerging concern from the environment. nih.govmdpi.comresearchgate.net

Emerging Research Directions and Future Perspectives for Ethyl 2 Isopropylnicotinate Studies

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like Ethyl 2-isopropylnicotinate is increasingly moving from traditional batch processes to more efficient and scalable continuous-flow systems. numberanalytics.com Flow chemistry offers numerous advantages, including superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety, particularly when dealing with hazardous reagents. numberanalytics.comorganic-chemistry.org These systems can significantly reduce reaction times and waste while improving product yield and consistency. numberanalytics.comrsc.org For the synthesis of nicotinate (B505614) derivatives, flow reactors can be designed to perform multi-step sequences without the need for isolating intermediates, streamlining the entire process. cam.ac.uk

Automated synthesis platforms, often integrated with flow chemistry, are revolutionizing the exploration of chemical space. numberanalytics.comsynplechem.com These platforms enable the rapid synthesis and purification of large libraries of compounds, which is invaluable for structure-activity relationship (SAR) studies. nih.govrsc.org By employing capsule-based or modular systems, researchers can perform a wide range of reactions, such as the formation of N-heterocycles, with minimal manual intervention. synplechem.comrsc.org This high-throughput approach can accelerate the discovery of this compound analogues with optimized properties. The combination of flow chemistry with automated platforms, guided by machine learning algorithms, presents a powerful tool for optimizing reaction conditions and discovering novel synthetic routes for substituted pyridines. numberanalytics.comrsc.org

| Technology | Key Advantages for Nicotinate Synthesis | Representative Research Focus |

| Flow Chemistry | Enhanced safety, reduced reaction times, improved scalability, precise control over reaction conditions. numberanalytics.comorganic-chemistry.org | Synthesis of pyridine (B92270) derivatives, N-oxidation reactions, aza-Michael reactions. organic-chemistry.orgiqs.edu |

| Automated Synthesis | High-throughput screening, rapid library generation, reduced manual labor, increased reproducibility. numberanalytics.comsynplechem.comnih.gov | Assembly of diverse heterocyclic libraries, multi-step synthesis of complex molecules. nih.govrsc.org |

| Integrated Systems | Optimization of reaction parameters, on-demand synthesis, exploration of novel reaction spaces. cam.ac.ukrsc.org | Multi-objective Bayesian optimization for continuous flow synthesis. rsc.org |

Advanced Spectroscopic and Imaging Techniques for In-situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ monitoring are becoming indispensable tools. spectroscopyonline.com Techniques such as Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) and real-time Nuclear Magnetic Resonance (NMR) spectroscopy enable researchers to track the concentration of reactants, intermediates, and products directly within the reaction vessel as the reaction progresses. optica.orgacs.orgacs.org

For the synthesis of this compound, in-situ IR spectroscopy can monitor the formation of the ester and the consumption of the corresponding nicotinic acid precursor. rsc.org This real-time data is crucial for determining reaction endpoints, identifying transient intermediates, and understanding the influence of various catalysts and conditions. spectroscopyonline.comacs.org Benchtop NMR spectrometers are also being integrated into flow systems, providing detailed structural information and quantitative data on reaction progress without the need for sample extraction. rsc.orgacs.org These analytical methods provide a wealth of data that can be used to build accurate kinetic models, leading to more robust and efficient synthetic protocols.

| Spectroscopic Technique | Information Provided | Application in Nicotinate Synthesis |

| In-situ ATR-FTIR | Real-time concentration of reactants/products, identification of functional group changes, kinetic data. optica.orgacs.org | Monitoring esterification, catalyst stability, and reaction endpoints. acs.orgrsc.org |

| Real-time NMR | Structural identification of intermediates, quantitative analysis of reaction components, mechanistic insights. rsc.orgacs.org | Elucidating reaction pathways, optimizing conditions in flow reactors. acs.org |

| Raman Spectroscopy | Identification of organometallic species, monitoring of catalyst state. acs.org | Studying catalytic cycles in cross-coupling reactions to functionalize the pyridine ring. |

Green and Sustainable Synthetic Methodologies for Nicotinate Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. For nicotinate derivatives, this involves developing methods that use renewable feedstocks, environmentally benign solvents, and energy-efficient processes. nih.govrsc.org Biocatalysis, which employs enzymes for chemical transformations, offers significant advantages due to its high selectivity and mild reaction conditions. nih.gov For instance, lipases have been successfully used in continuous-flow microreactors to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinates, a process that dramatically shortens reaction times and increases yields compared to batch methods. rsc.orgnih.gov

Another sustainable approach involves the use of biogenic carboxylic acids, derived from biomass, as both catalysts and green reaction media for the synthesis of substituted pyridines. rsc.org Research is also focused on developing catalytic routes to produce pyridine dicarboxylic acids from renewable sources like lignin (B12514952) and glucose, which can then serve as precursors for a wide range of nicotinate derivatives. ukri.orgwur.nl Solvent- and catalyst-free synthesis methods are also being explored, further minimizing the environmental impact of producing these valuable compounds. researchgate.net

| Sustainable Approach | Description | Relevance to Nicotinate Synthesis |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze reactions under mild conditions. nih.gov | Green synthesis of nicotinamide and nicotinate esters with high efficiency and selectivity. rsc.orgnih.gov |

| Renewable Feedstocks | Utilization of biomass-derived materials like lignin or glucose as starting materials. ukri.orgresearchgate.net | Production of pyridine carboxylic acid precursors for nicotinate synthesis. ukri.orgwur.nl |

| Green Solvents/Catalysts | Employing environmentally friendly reaction media like water or biogenic acids. rsc.org | High-yielding synthesis of pyridine derivatives with simplified work-up procedures. rsc.org |

| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without the need for a catalyst. researchgate.net | Operationally simple and environmentally friendly production of 2-anilino nicotinic acids. researchgate.net |

Theoretical Studies on Novel Reactivity and Functionalization Strategies

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool in organic synthesis. bohrium.comresearchgate.net Theoretical studies can provide deep insights into the electronic structure, reactivity, and potential reaction pathways of molecules like this compound. bohrium.commdpi.com By calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential surfaces, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new functionalization strategies. bohrium.comresearchgate.net

These computational models can be used to investigate the mechanism of known reactions, such as Suzuki-Miyaura cross-coupling for arylating the pyridine ring, or to propose entirely new transformations. bohrium.com For example, DFT calculations can help in understanding the geometry and stability of H-bonded supramolecular complexes involving nicotinate derivatives, which is crucial for their application in materials science. mdpi.comfrontiersin.org This synergy between theoretical prediction and experimental validation accelerates the development of efficient and selective methods for modifying the this compound scaffold to access novel chemical entities. nih.gov

| Computational Method | Application | Insight Gained for Nicotinate Derivatives |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and reaction energetics. bohrium.comresearchgate.net | Prediction of reactivity, stability of isomers, and elucidation of reaction mechanisms. mdpi.comfrontiersin.org |

| Frontier Molecular Orbital (FMO) Analysis | Analysis of HOMO and LUMO energy levels and distribution. researchgate.net | Identification of reactive sites for functionalization and understanding charge transfer properties. bohrium.com |

| Time-Dependent DFT (TD-DFT) | Examination of photochemical characteristics and electronic transitions. bohrium.com | Prediction of absorption spectra and properties relevant to optical materials. bohrium.com |

Exploration of New Materials Science Applications

While many heterocyclic compounds are explored for their biological activity, there is growing interest in their materials science applications. Pyridine-containing molecules are being investigated for use in advanced materials due to their unique electronic and structural properties. bohrium.comresearchgate.net Pyridine dicarboxylic acids, for example, are being used as monomers to synthesize bio-based polyesters, which are sought after as sustainable alternatives to petroleum-based plastics. wur.nlresearchgate.net The specific orientation of the functional groups in nicotinate isomers can lead to polymers with distinct thermal and mechanical properties. wur.nl

Furthermore, pyridine derivatives with specific donor-acceptor structures are being studied for their potential in nonlinear optics (NLO). bohrium.com The intramolecular charge transfer characteristics of these molecules can give rise to significant NLO responses, making them candidates for applications in optical technologies. bohrium.com Theoretical calculations are often used to screen for promising NLO properties before synthesis. bohrium.com The this compound scaffold, with appropriate functionalization to enhance its electronic properties, could be a building block for novel polymers, liquid crystals, or NLO materials. mdpi.com

| Application Area | Relevant Properties of Pyridine Derivatives | Potential Role of this compound |

| Bio-based Polymers | Rigid backbone, potential for creating specific polymer architectures. wur.nlresearchgate.net | As a comonomer in the synthesis of novel polyesters with tailored thermal and mechanical properties. |

| Nonlinear Optical (NLO) Materials | Intramolecular charge transfer, high hyperpolarizability. bohrium.com | As a core scaffold for designing new chromophores with significant NLO responses. |

| Liquid Crystals | Anisotropic molecular shape, formation of mesophases. mdpi.com | As a component in supramolecular H-bonded liquid crystal complexes. mdpi.com |

| Coordination Polymers | Ability to chelate metal ions through nitrogen and oxygen atoms. researchgate.net | As a ligand for the synthesis of coordination polymers with interesting structural and electronic properties. researchgate.netnih.gov |

Q & A

Q. What established synthetic routes exist for Ethyl 2-isopropylnicotinate, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer : this compound synthesis typically involves esterification of 2-isopropylnicotinic acid with ethanol under acid catalysis. Optimization should focus on:

- Catalyst selection : Compare sulfuric acid vs. p-toluenesulfonic acid for yield and purity .

- Temperature control : Use reflux conditions (110–120°C) with inert gas purging to minimize side reactions.

- Statistical modeling : Apply factorial design to assess interactions between variables (e.g., molar ratios, reaction time) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolates .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers validate its structure?

Methodological Answer :

- NMR : Prioritize H and C NMR to confirm ester functionality (δ ~4.3 ppm for ethyl CH2, δ ~165 ppm for carbonyl). Compare with computed spectra via DFT for tautomeric verification .

- IR : Validate ester C=O stretch (~1740 cm) and aromatic C-H bending .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns, referencing electron impact studies on analogous esters .

Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?

Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC with C18 columns and UV detection (λ = 260 nm). Validate method specificity via spiked recovery tests .

- Calibration curves : Prepare standards in matrix-matched solvents to account for interference. Report limits of detection (LOD) and quantification (LOQ) with triplicate measurements .

Q. What factors influence the stability of this compound under varying storage conditions?

Methodological Answer :

- Degradation studies : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks. Monitor hydrolysis via HPLC .

- Solvent effects : Compare stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict this compound’s reactivity in novel solvent systems?

Methodological Answer :

Q. What strategies resolve contradictory literature reports on the compound’s biological activity or chemical behavior?

Methodological Answer :

- Systematic review : Follow PICOT framework to structure research questions, ensuring alignment with population (e.g., in vitro models), interventions (dosage), and outcomes (IC50 values) .

- Meta-analysis : Pool data from heterogeneous studies using random-effects models, assessing bias via funnel plots .

Q. How can mechanistic studies elucidate this compound’s role in catalytic or biological systems?

Methodological Answer :

Q. What experimental designs are recommended for pharmacological studies involving this compound?

Methodological Answer :

- Dose-response assays : Use sigmoidal curve fitting to calculate EC50/IC50 values, including positive/negative controls .

- Ethical compliance : Adhere to NIH guidelines for preclinical studies, detailing animal welfare protocols and statistical power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.